molecular formula C5H9NO2Si B1353818 Trimethyl(nitroethynyl)silane CAS No. 67177-80-4

Trimethyl(nitroethynyl)silane

Cat. No.: B1353818
CAS No.: 67177-80-4
M. Wt: 143.22 g/mol
InChI Key: NERQJMMNXNHONQ-UHFFFAOYSA-N
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Description

Trimethyl(nitroethynyl)silane is an organosilicon compound with the molecular formula C₅H₉NO₂Si It is characterized by the presence of a nitroethynyl group attached to a silicon atom, which is further bonded to three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(nitroethynyl)silane can be synthesized through the reaction of trimethylchlorosilane with nitroacetylene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(nitroethynyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield trimethyl(ethynyl)silane, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .

Scientific Research Applications

Trimethyl(nitroethynyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl(nitroethynyl)silane exerts its effects involves the interaction of the nitroethynyl group with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The pathways involved in its reactions often include radical intermediates and transition states that facilitate the formation of the desired products .

Properties

IUPAC Name

trimethyl(2-nitroethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2Si/c1-9(2,3)5-4-6(7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERQJMMNXNHONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498399
Record name Trimethyl(nitroethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67177-80-4
Record name Trimethyl(nitroethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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